(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
Description
Properties
IUPAC Name |
4-hydroxy-3-[(E)-(3-methylpyridin-2-yl)iminomethyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-8-17-15(10)18-9-12-14(19)11-6-2-3-7-13(11)21-16(12)20/h2-9,19H,1H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXYUZSAVPJNAI-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzopyran moiety that is known for its diverse biological properties.
Research indicates that compounds similar to (3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione may exert their biological effects through various pathways:
- Tyrosinase Inhibition : Compounds with similar structures have demonstrated significant inhibition of tyrosinase activity, which is crucial in melanin production. For instance, analogs of related compounds showed IC50 values significantly lower than that of standard inhibitors like kojic acid .
- Antioxidant Activity : The compound's derivatives have been shown to possess antioxidant properties, contributing to their potential in treating oxidative stress-related disorders .
- VEGFR Inhibition : Some studies have highlighted the role of benzopyran derivatives in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), which is pivotal in cancer progression and angiogenesis .
Tyrosinase Inhibition Studies
A detailed study on the inhibition of mushroom tyrosinase revealed that certain analogs exhibited potent inhibitory effects. For example, one analog achieved an IC50 value of 0.08 µM, indicating a strong potential for treating hyperpigmentation disorders .
| Compound | IC50 Value (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 3.82 | 5x stronger |
| Analog 2 | 3.77 | Similar |
| Analog 3 | 0.08 | 22x stronger |
Antioxidant Activity
In antioxidant assays, several analogs demonstrated efficacy comparable to established antioxidants. These findings suggest that the compound may be beneficial in mitigating oxidative damage in cells .
VEGFR Inhibition
In vivo studies have shown that related compounds can inhibit VEGFR activity effectively, leading to reduced tumor growth in experimental models. The mechanism involves inducing apoptosis in cancer cells and inhibiting inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
- Melanogenesis Inhibition : A study evaluating the effects of benzopyran derivatives on melanin production found that specific compounds significantly inhibited intracellular tyrosinase activity in B16F10 melanoma cells, suggesting their potential use in cosmetic applications for skin lightening .
- Cancer Therapeutics : Research into VEGFR-targeting derivatives has shown promising results in reducing tumor size and promoting apoptosis in HepG2 liver cancer cells. The compounds were able to arrest cell cycle progression at the pre-G1 phase, indicating effective anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared with (3Z)-3-({[4-(dimethylamino)phenyl]amino}methylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione (CAS: 400078-39-9), a structurally analogous compound from . Key differences lie in their substituents and core modifications:
| Property | Target Compound | CAS 400078-39-9 |
|---|---|---|
| Molecular Formula | C₁₆H₁₃N₂O₃ (estimated*) | C₁₅H₁₆N₂O₃ |
| Molecular Weight | ~295.3 g/mol (estimated*) | 272.30 g/mol |
| Core Structure | Benzopyran-2,4-dione (9-carbon fused system) | Pyran-2,4-dione (6-carbon system) with 6-methyl substitution |
| Substituent at Position 3 | 3-Methylpyridin-2-ylamino methylidene | 4-(Dimethylamino)phenylamino methylidene |
| Key Functional Groups | Pyridine ring (hydrogen-bond acceptor), methylidene (conformational rigidity) | Dimethylamino (polar, basic), phenyl (hydrophobic) |
*Estimates derived from structural analysis of the IUPAC name.
Structural Implications :
Computational Similarity Assessment
Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto similarity coefficients, the two compounds show moderate similarity (~60–70%) due to shared dihydropyran-2,4-dione cores but divergent substituents . Activity cliffs (sharp changes in bioactivity despite minor structural differences) are possible, necessitating experimental validation .
Research Findings and Methodologies
- Structural Analysis : Tools like SHELX () are critical for resolving Z/E configurations and hydrogen-bonding networks in such compounds.
- CMC Determination : Techniques like spectrofluorometry () could assess aggregation behavior if the target compound exhibits surfactant-like properties.
- Virtual Screening : The target compound’s pyridine group makes it a candidate for kinase-focused libraries, while CAS 400078-39-9 may suit GPCR-targeted screens .
Preparation Methods
Eschenmoser Coupling Approach
A method adapted from indol-2-one syntheses involves reacting 3-bromo-2,4-dihydroxybenzopyran with 3-methylpyridine-2-thioamide in dry DMF. The reaction proceeds via nucleophilic substitution followed by thiophile-assisted elimination to form the Z-configured iminomethylidene bond:
-
3-Bromo-2,4-dihydroxybenzopyran (1 eq) and 3-methylpyridine-2-thioamide (1.2 eq) are stirred in DMF at 25°C for 12 hours.
-
Triethylamine (2 eq) is added to facilitate dehydrohalogenation.
-
The product is isolated via flash chromatography (silica gel, ethyl acetate/hexane gradient), yielding 70–85% of the Z-isomer.
Key Data :
Claisen-Schmidt Condensation
A two-step protocol modifies the coumarin core with an aminomethylidene group:
-
3-Acetylcoumarin reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone intermediate.
-
Condensation with 3-methylpyridin-2-amine in acetic acid under reflux installs the iminomethylidene moiety, favoring the Z-isomer due to steric hindrance.
Reaction Conditions :
-
Temperature: 110°C (reflux)
-
Catalyst: Ammonium acetate (0.5 eq)
Stereochemical Control and Characterization
The Z-configuration is confirmed through:
-
1H NMR : Coupling constants (J = 10–12 Hz for transoid protons) and nuclear Overhauser effect (NOE) correlations between the pyridinyl NH and coumarin C3-H.
-
X-ray Crystallography : Single-crystal analysis unambiguously assigns the Z-geometry.
Comparative NMR Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridinyl NH | 11.2 | s | Z-config |
| C3-H | 6.8 | d (J = 11 Hz) | Coumarin |
| C4-H | 7.9 | s | Aromatic |
Scalability and Industrial Feasibility
-
Kilogram-Scale Synthesis : Eschenmoser coupling in DMF achieves >80% yield with minimal byproducts, making it suitable for pilot-scale production.
-
Cost Analysis :
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization to E-isomer | Low-temperature workup (0–5°C) |
| Thiourea byproducts | Sequential extraction with DCM/water |
| Low solubility in polar solvents | Recrystallization from CHCl3/MeOH (1:1) |
Emerging Methodologies
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving yields up to 73%. The reaction is monitored by TLC, and purification is performed via extraction followed by passage through an alumina plug to isolate the product in high purity . Alternative routes may employ transition metal catalysis or other oxidants, though NaOCl is preferred for its green chemistry profile .
Advanced: How can reaction conditions be optimized for the oxidative cyclization step?
Answer:
Key parameters include:
- Oxidant selection : Compare NaOCl with alternatives like DDQ or Cr(VI) salts for efficiency and environmental impact .
- Solvent polarity : Ethanol or methanol enhances solubility of intermediates while minimizing side reactions .
- Temperature control : Room temperature avoids decomposition but may require extended reaction times (e.g., 3–24 hours) .
- Real-time monitoring : Use HPLC or in situ spectroscopy to track intermediate conversion and Z/E isomer ratios .
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verify the Z-configuration and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguity, particularly for the exocyclic double bond .
- HPLC : Assess purity (>95% by area under the curve) and detect impurities from side reactions .
Advanced: How can researchers address low yields in Z-isomer formation?
Answer:
- pH modulation : Adjust to mildly acidic conditions (pH 5–6) to stabilize the Z-isomer intermediate .
- Catalytic additives : Use chiral catalysts or Lewis acids to bias isomer formation .
- Spectroscopic monitoring : Track isomer ratios via UV-Vis or circular dichroism during synthesis .
Basic: What are the critical stability considerations for this compound?
Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the exocyclic double bond .
- Light sensitivity : Protect from UV exposure to avoid photodegradation .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
Advanced: How to evaluate its potential as a kinase inhibitor?
Answer:
- In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) to determine IC₅₀ values .
- Molecular docking : Model interactions with kinase ATP-binding pockets using software like AutoDock .
- Structure-activity relationship (SAR) : Synthesize analogs with modified pyridine or benzopyran moieties to optimize selectivity .
Basic: What are its primary pharmacological research applications?
Answer:
- Antimicrobial activity : Test against Gram-positive/negative bacteria and fungi via MIC assays .
- Anticancer potential : Evaluate cytotoxicity in cell lines (e.g., MCF-7, HeLa) using MTT or apoptosis assays .
- Enzyme inhibition : Assess inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory applications .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Protocol standardization : Ensure consistent cell lines, assay conditions (e.g., serum concentration), and compound purity .
- Metabolic stability : Test for metabolite interference using liver microsome assays .
- Collaborative validation : Reproduce studies across independent labs to isolate variables (e.g., batch-to-batch variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
